The synthesis of Rislenemdaz involves several key steps that utilize commercially available starting materials. The process typically begins with the formation of a piperidine ring, which is crucial for the compound's structure. Following this, a fluorine atom is introduced, and a pyrimidinylamino group is attached. The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product .
The molecular structure of Rislenemdaz features a piperidine core with various substituents that enhance its pharmacological properties. The compound's specific binding affinity for the GluN2B subunit is attributed to its unique structural configuration.
Rislenemdaz undergoes several chemical reactions during its synthesis and potential metabolic processes within the body. The reactions are primarily nucleophilic substitutions and coupling reactions that facilitate the formation of its complex structure.
Rislenemdaz acts as an antagonist at the NMDA receptor by specifically binding to the GluN2B subunit. This action prevents endogenous glutamate from activating the receptor, which is crucial in modulating synaptic plasticity and neuronal excitability.
Rislenemdaz exhibits several important physical and chemical properties that influence its behavior in biological systems.
The primary application of Rislenemdaz is in the field of psychiatry as a treatment for major depressive disorder, particularly for patients who do not respond adequately to conventional antidepressants. Its mechanism targeting glutamatergic pathways positions it as a novel therapeutic option in mental health care.
The GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor represents a critical target for neuropsychiatric therapeutics due to its unique biophysical properties and region-specific expression. Unlike other NMDA receptor subunits, GluN2B predominates in the forebrain and limbic structures during early development and maintains high expression in adulthood, directly influencing synaptic plasticity, learning, and emotional processing [3] [5]. GluN2B-containing NMDA receptors exhibit slower decay kinetics and higher calcium ion conductance compared to GluN2A-containing receptors, enabling precise regulation of intracellular signaling cascades involved in neuroadaptation [3] [8].
A key pathological feature of mood disorders involves glutamate excitotoxicity, where excessive calcium influx through extrasynaptic NMDA receptors—particularly those containing GluN2B—triggers apoptotic pathways and synaptic atrophy. GluN2B subunits are enriched in extrasynaptic NMDA receptors, which activate death-signaling kinases like STEP61 and suppress pro-survival pathways (e.g., CREB-BDNF) [5] [8]. This contrasts with synaptic NMDA receptors, which promote neuroplasticity. Consequently, selective GluN2B antagonism offers a strategy to block excitotoxic signaling while preserving physiological neurotransmission [3] [5].
Table 1: Key Properties of NMDA Receptor Subunits
Subunit | Developmental Expression | Localization | Calcium Conductance | Associated Pathways |
---|---|---|---|---|
GluN2A | Increases postnatally | Synaptic | Moderate | Pro-survival, LTP |
GluN2B | High prenatally; stable in adulthood | Extrasynaptic > Synaptic | High | Excitotoxicity, LTD |
GluN2C | Cerebellum-dominated | Both | Low | Motor coordination |
GluN2D | Early embryonic | Extrasynaptic | Low | Neurodevelopment |
The exploration of NMDA receptor antagonists for depression began with the serendipitous discovery of ketamine’s rapid antidepressant effects. In 2000, a proof-of-concept trial demonstrated that subanesthetic ketamine infusion produced antidepressant effects within hours in treatment-resistant patients, challenging the monoaminergic dominance in depression therapeutics [6]. However, ketamine’s non-selective NMDA receptor blockade caused dose-limiting dissociative effects and abuse potential, driving efforts to develop subunit-selective antagonists [1] [6].
Early selective candidates like traxoprodil (CP-101,606) validated GluN2B as a viable target. A 2008 study by Preskorn et al. showed traxoprodil significantly reduced depressive symptoms within 72 hours, but development halted due to QT interval prolongation risks [1]. This underscored the need for antagonists with improved safety profiles and oral bioavailability. Concurrently, mechanistic studies revealed that GluN2B antagonism rapidly enhances mTOR-mediated synaptogenesis and BDNF release in the prefrontal cortex, providing a neurobiological rationale for rapid antidepressant effects [5] [8].
Rislenemdaz emerged from this landscape as a next-generation oral GluN2B antagonist. Cerecor licensed the compound (then MK-0657) from Merck in 2013, initiating Phase II trials for treatment-resistant depression (TRD) [1]. Despite setbacks in efficacy, these trials solidified GluN2B antagonism as a pivotal strategy for rapid-acting antidepressants.
Table 2: Evolution of Key NMDA Receptor Antagonists in Depression Research
Compound | Development Phase | Key Findings | Limitations |
---|---|---|---|
Ketamine | Approved (off-label) | Rapid (4–24 hr) antidepressant effects in TRD | Dissociation, abuse potential |
Traxoprodil (CP-101,606) | Phase II discontinued | Efficacy within 72 hr; proof-of-concept for GluN2B | QT prolongation, poor bioavailability |
Rislenemdaz (CERC-301/MK-0657) | Phase II completed | Oral activity; target engagement confirmed | Insufficient efficacy in pivotal trials |
Esketamine | FDA-approved (2019) | Rapid efficacy in TRD and suicidal ideation | Intranasal administration, dissociation |
Molecular Pharmacology and Binding Characteristics
Rislenemdaz (chemical name: 4-Methylbenzyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate; molecular formula: C₁₉H₂₃FN₄O₂) is a highly selective negative allosteric modulator of GluN2B-containing NMDA receptors [1] [7]. It binds to the ifenprodil site on the GluN2B amino-terminal domain (ATD) with a binding affinity (Kᵢ) of 8.1 nM and inhibits calcium influx in GluN1a/GluN2B-expressing cells at an IC₅₀ of 3.6 nM [7]. Critically, it shows >1,000-fold selectivity for GluN2B over GluN2A, GluN2C, GluN2D, and other off-target receptors (e.g., sigma-1, hERG channels) at concentrations ≤10 μM [1] [7].
Pharmacokinetic and Preclinical Profiles
Rislenemdaz exhibits favorable oral bioavailability and brain penetration. In rats, peak plasma concentrations occur within 1 hour of administration, with a half-life of 12–17 hours for the parent compound and 21–26 hours for its active metabolite [1]. At doses achieving 30–50% receptor occupancy (ED₅₀ = 0.3–0.7 mg/kg), rislenemdaz significantly reduced immobility time in the forced swim test—a gold-standard depression model—without altering locomotor activity [7]. This suggests antidepressant-like effects independent of psychomotor stimulation.
Insights from Clinical and Translational Studies
A pilot crossover study (Ibrahim et al., 2012) demonstrated that rislenemdaz (8 mg/day) reduced depression scores within 5 days in TRD patients, though statistical significance was not achieved [1]. Subsequent Phase II trials (NCT01941043, NCT02459236) tested higher doses (12–20 mg/day) but failed to meet primary endpoints. Post-hoc analyses suggested that insufficient receptor occupancy or patient heterogeneity may have contributed to these outcomes [1] [4].
Translational neuroscience studies shed light on its mechanism. In a chronic restraint stress (CRS) mouse model, systemic and intra-LHb administration of rislenemdaz reversed despair-like behaviors by downregulating BDNF and c-Fos expression in the lateral habenula (LHb)—a brain region hyperactivated in depression [2]. This aligns with evidence that LHb neurons express dense GluN2B subunits and that their silencing ameliorates depressive phenotypes.
Table 3: Key Molecular and Preclinical Properties of Rislenemdaz
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 358.4 g/mol | Chemical structure analysis |
GluN2B Binding Affinity (Kᵢ) | 8.1 nM | Radioligand binding assays |
Functional IC₅₀ | 3.6 nM | Calcium flux in GluN1a/GluN2B cells |
Plasma Half-Life (Parent) | 12–17 hours | Rat pharmacokinetic studies |
Forced Swim Test ED₅₀ | 0.3–0.7 mg/kg (receptor occupancy: 30–50%) | Acute depression model |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7